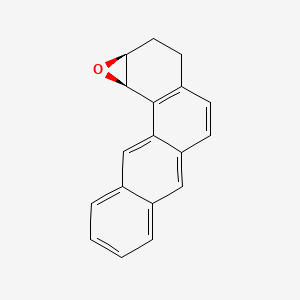
Benzo(6,7)phenanthro(3,4-b)oxirene, 1a,2,3,11c-tetrahydro-, (1aS-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/CX3154150, also known as Phosgene Oxime, is a chemical compound classified as a nettle agent. It is a colorless, crystalline solid or yellowish-brown liquid with a penetrating odor. Phosgene Oxime is known for its ability to cause immediate and severe skin irritation, leading to redness, hives, and tissue necrosis. It was developed as a potential chemical warfare agent but has not been used on the battlefield .
Métodos De Preparación
The synthesis of Phosgene Oxime involves the reaction of phosgene with hydroxylamine. The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods for Phosgene Oxime are not well-documented due to its limited use and high toxicity. laboratory-scale synthesis involves the following steps:
- Phosgene is bubbled through an aqueous solution of hydroxylamine hydrochloride.
- The reaction mixture is maintained at a low temperature to control the exothermic reaction.
- The resulting Phosgene Oxime is extracted and purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Phosgene Oxime undergoes several types of chemical reactions, including:
Oxidation: Phosgene Oxime can be oxidized to form various oxime derivatives.
Reduction: Reduction of Phosgene Oxime can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions with compounds containing nucleophilic groups such as amines and alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosgene Oxime has limited scientific research applications due to its high toxicity and potential as a chemical warfare agent. it is studied in the following areas:
Biology: Studies on the biological effects of Phosgene Oxime provide insights into its mechanism of action and potential antidotes.
Medicine: Research on the medical countermeasures for exposure to Phosgene Oxime is crucial for developing effective treatments for chemical injuries.
Mecanismo De Acción
The mechanism of action of Phosgene Oxime involves its rapid penetration through the skin and other tissues, leading to immediate irritation and necrosis. The molecular targets and pathways involved in its effects are not fully understood. it is known to cause severe pain and tissue damage upon contact. The rapid skin damage caused by Phosgene Oxime may make the skin more permeable to other chemical agents, increasing their toxicity .
Comparación Con Compuestos Similares
Phosgene Oxime is unique among chemical warfare agents due to its rapid onset of action and severe skin irritation. Similar compounds include:
Phosgene: A toxic industrial chemical used in the production of plastics and pesticides. Unlike Phosgene Oxime, Phosgene is a choking agent that affects the respiratory system.
Mustard Gas: A blister agent that causes severe skin and mucous membrane irritation. Mustard Gas has a slower onset of action compared to Phosgene Oxime.
Lewisite: Another blister agent that causes immediate pain and irritation. .
Phosgene Oxime’s rapid action and severe skin effects make it distinct from these other chemical agents.
Propiedades
Número CAS |
89618-16-6 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(3R,5S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m0/s1 |
Clave InChI |
BPWAWXRCSBRVLU-WMZOPIPTSA-N |
SMILES isomérico |
C1CC2=C([C@@H]3[C@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
SMILES canónico |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















